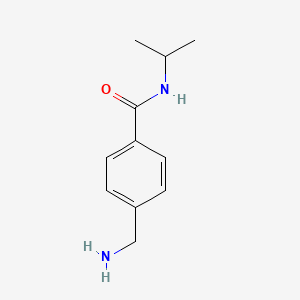

N-Isopropyl 4-(aminomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGBUDGPHRCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268769 | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-27-5 | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 4 Aminomethyl Benzamide Derivatives

Established Synthetic Routes for 4-(Aminomethyl)benzamides

The foundational synthesis of the 4-(aminomethyl)benzamide (B1271630) scaffold involves the sequential construction of the amide and amine functionalities. Key intermediates and reactions form the basis of these established routes.

One common strategy in the synthesis of benzamide (B126) derivatives involves the use of esters as intermediates. In this approach, a carboxylic acid is first converted to an ester. This reaction, known as esterification, typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. patsnap.com The resulting ester can then be reacted with an amine to form the desired amide. patsnap.comnih.gov This amidation of esters is a type of nucleophilic acyl substitution.

The process can be summarized in the following steps:

Esterification: A substituted benzoic acid, such as 4-(bromomethyl)benzoic acid, is reacted with an alcohol (e.g., methanol (B129727) or ethanol) to form the corresponding ester.

Amination: The ester intermediate is then treated with the desired amine. For N-isopropyl 4-(aminomethyl)benzamide, this would involve a precursor reacted with isopropylamine.

Hydrolysis (if necessary): In some multi-step syntheses, an ester group is used as a protecting group for the carboxylic acid. After other modifications to the molecule, the ester is hydrolyzed back to a carboxylic acid, typically under basic conditions, before the final amide bond is formed. nih.gov

This approach is versatile, allowing for the formation of primary, secondary, and tertiary amides. nih.gov

A highly efficient and widely used method for creating the amide bond is through an acyl chloride intermediate. researchgate.net This is often the preferred method due to the high reactivity of acyl chlorides. The direct reaction between a carboxylic acid and an amine can be slow and often requires high temperatures. researchgate.net Converting the carboxylic acid into a more electrophilic acyl chloride significantly facilitates the reaction with an amine. researchgate.net

The general synthetic sequence is as follows:

Acyl Chloride Formation: The starting material, a substituted benzoic acid like 4-(aminomethyl)benzoic acid or its protected precursor, is reacted with a chlorinating agent. nih.gov Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation, often carried out in an aprotic solvent. researchgate.net For example, intermediate benzoic acids can be converted to the corresponding benzoyl chlorides by heating at reflux in thionyl chloride. nih.gov

Amidation: The resulting acyl chloride is then reacted with the target amine (e.g., isopropylamine) to form the N-substituted benzamide. This reaction, known as the Schotten-Baumann reaction, is typically rapid and performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. nih.govresearchgate.netgoogle.com

This method is a cornerstone in the synthesis of a wide array of benzamide derivatives due to its reliability and broad applicability. nih.govgoogle.com

The introduction of the amine group onto the aromatic ring or the formation of the aminomethyl group often utilizes catalytic hydrogenation, with palladium on carbon (Pd/C) being a common catalyst. google.com This method is a key step in creating the necessary precursors for the final compound.

Two primary precursors can be used for this transformation:

Reduction of a Nitro Group: A common starting point is a para-nitro-substituted benzene (B151609) ring. For instance, 4-nitrobenzoic acid can be reduced to 4-aminobenzoic acid. nih.govgoogle.com The hydrogenation is typically carried out using hydrogen gas under pressure in the presence of a Pd/C catalyst. This method efficiently converts the nitro group (-NO₂) to a primary amine (-NH₂).

Reduction of a Nitrile Group: To form the specific 4-(aminomethyl) moiety, a 4-cyanobenzyl derivative can be used. The cyano group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) via catalytic hydrogenation. This pathway is crucial for synthesizing compounds like 4-(aminomethyl)benzonitrile, an important intermediate. nih.gov

Catalytic transfer hydrogenation is an alternative approach where a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is used in place of hydrogen gas, which can offer advantages in terms of operational safety.

Advanced Synthetic Strategies for this compound Analogues

To explore the chemical space and properties of this compound, researchers employ advanced strategies to create a diverse library of related compounds (analogues). These strategies focus on modifying specific parts of the molecule.

One key area of modification involves replacing the isopropyl group on the amide nitrogen with more complex, constrained cyclic amines. nih.gov This structural change can significantly impact the molecule's conformation and properties. The synthesis generally follows the acyl chloride pathway, where a 4-(aminomethyl)benzoyl chloride intermediate is coupled with various cyclic amines. nih.gov

Examples of incorporated cyclic amines include:

Piperidine, Morpholine, and N-methylpiperazine: These saturated heterocycles are commonly used to explore the effect of different heteroatoms and steric bulk at the amine position. The synthesis involves reacting a 4-(bromomethyl)benzoic acid ester with the desired cyclic amine (piperidine, morpholine, or 4-methylpiperazine), followed by hydrolysis and conversion to the acyl chloride, which is then coupled with an aniline (B41778) or other amine. nih.gov

Indolines: To create more conformationally restricted analogues, indolines can be incorporated. In this case, a benzoic acid intermediate is coupled with a substituted indoline (B122111) using the Schotten-Baumann procedure to yield the final amide. nih.gov

These modifications have led to the generation of extensive libraries of 4-(aminomethyl)benzamide derivatives. nih.gov

| Cyclic Amine Moiety | Rationale for Incorporation | General Synthetic Approach |

|---|---|---|

| Piperidine | Introduce a simple, six-membered saturated ring. | Reaction with 4-(bromomethyl)benzoic acid ester, followed by hydrolysis, acyl chloride formation, and coupling. nih.gov |

| Morpholine | Incorporate an oxygen heteroatom to alter polarity and hydrogen bonding potential. | |

| N-methylpiperazine | Introduce a second amine functionality, which can be protonated. | |

| Indoline | Provide a conformationally restrained, bicyclic aromatic structure. | Coupling of a benzoic acid intermediate with a substituted indoline. nih.gov |

Further diversification of the 4-(aminomethyl)benzamide scaffold can be achieved by modifying the aromatic ring and the group attached to the amide nitrogen. nih.gov These changes allow for a systematic investigation of structure-activity relationships (SAR).

Key diversification strategies include:

Amide Region: A wide variety of anilines (substituted aminobenzenes) can be coupled with the 4-(aminomethyl)benzoyl chloride intermediate. This allows for the introduction of different substituents (e.g., halogens, alkyls, alkoxy groups) onto the phenyl ring of the amide group, systematically probing electronic and steric effects. nih.gov

Aromatic Region: The central benzene ring of the benzamide can be replaced with other aromatic systems. For example, thiophene (B33073) analogues have been synthesized by starting with methyl 5-(bromomethyl)thiophene-2-carboxylate. This core is then taken through a similar synthetic sequence involving amine substitution, hydrolysis, and coupling to produce 4-(aminomethyl)thiophene amides. nih.gov

These advanced strategies enable the creation of large, diverse libraries of compounds for further study. nih.gov

| Region of Diversification | Modification Strategy | Example Starting Material / Reagent | Resulting Analogue Type |

|---|---|---|---|

| Amide (N-substituent) | Coupling with various substituted anilines. | Dichloroanilines, methylanilines, etc. | N-Aryl-4-(aminomethyl)benzamides with diverse electronic/steric properties. nih.gov |

| Aromatic Core | Replacement of the benzene ring with a different heterocycle. | Methyl 5-(bromomethyl)thiophene-2-carboxylate | 4-(Aminomethyl)thiophene amides. nih.gov |

| Tertiary Amine | Variation of the cyclic amine attached to the methyl group. | Piperidine, Morpholine, Indoline | Analogues with different cyclic amine moieties. nih.gov |

Molecular Hybridization Techniques in Scaffold Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, or a better safety profile. In the context of 4-(aminomethyl)benzamide derivatives, molecular hybridization has been employed to explore new chemical spaces and identify compounds with novel biological activities.

One application of this technique involves the combination of benzamide and chalcone (B49325) moieties. researchgate.net Chalcones are known for a wide range of biological activities, and their fusion with a benzamide scaffold has been explored to create inhibitors of enzymes like c-Met kinase and cyclooxygenase 2 (COX-2), which are significant targets in tumor progression. researchgate.net For instance, chalcone analogs incorporating 4-methylbenzamide (B193301) and 4-chlorobenzamide (B146232) have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net

Another example of molecular hybridization is the design of 4-(2-pyrimidinylamino)benzamide derivatives. nih.gov In a study aimed at discovering inhibitors of the Hedgehog signaling pathway, a series of novel compounds were created by modifying the 4-(2-pyrimidinylamino)benzamide scaffold. nih.gov This structural modification led to the identification of derivatives with potent inhibitory activity. nih.gov The structure-activity relationship (SAR) for this series was described, highlighting compounds with high potency and optimal pharmacokinetic profiles. nih.gov

Furthermore, the 4-(aminomethyl)benzamide scaffold itself has been identified as a promising starting point for developing inhibitors of viral entry. researchgate.net Through screening a small molecule library, 4-(aminomethyl)benzamide was identified as an effective entry inhibitor for Marburg virus (MARV) and Ebola virus (EBOV). researchgate.net This discovery has prompted the synthesis of various derivatives to optimize its antiviral potency. nih.govnih.gov

The synthesis of 4-(benzimidazolylmethylamino)-benzamides represents another hybridization approach. A process has been developed to condense a substituted diaminobenzene with 2-[4-(1,2,4-oxadiazol-5-on-3-yl)-phenylamino]-acetic acid, followed by hydrogenation, to produce these complex benzamide derivatives. google.com These compounds have been investigated for their potential as thrombin inhibitors. google.com

The following table summarizes examples of molecular hybridization strategies involving the benzamide scaffold.

| Hybrid Scaffold | Target/Application | Key Findings | Reference(s) |

| Benzamide-Chalcone | c-Met kinase, COX-2 inhibitors | Chalcone analogs with 4-methylbenzamide showed antiproliferative activity. | researchgate.net |

| 4-(2-Pyrimidinylamino)benzamide | Hedgehog signaling pathway inhibitors | Identified derivatives with high potency and favorable pharmacokinetic profiles. | nih.gov |

| 4-(Benzimidazolylmethylamino)-benzamide | Thrombin inhibitors | Development of a synthetic route to produce these hybrid molecules. | google.com |

| 4-(Aminomethyl)benzamide Derivatives | Filovirus entry inhibitors (Ebola, Marburg) | The core scaffold is effective against viral entry, leading to further optimization. | researchgate.netnih.gov |

Stereoselective Synthesis of 4-(Aminomethyl)benzamide Analogs

Stereoselective synthesis is crucial in drug development as different stereoisomers of a chiral molecule can exhibit significantly different biological activities. For 4-(aminomethyl)benzamide analogs, controlling the stereochemistry is important for creating conformationally restrained molecules that can fit precisely into a biological target.

Research into inhibitors of Ebola and Marburg virus entry has led to the synthesis of a conformationally restrained subset of indolines derived from the 4-(aminomethyl)benzamide scaffold. nih.govnih.gov The synthesis of these indoline-based analogs, such as compounds 41–50 in the study by Gaisina et al., introduces stereocenters. nih.gov While the specific methods for achieving stereoselectivity (e.g., using chiral catalysts or resolving racemic mixtures) are not detailed in the provided abstracts, the creation of such rigid structures implies control over their three-dimensional arrangement to probe the structure-activity relationship. nih.gov The development of these conformationally restricted analogs is a key strategy to enhance potency and selectivity. researchgate.netnih.govnih.gov

While not directly focused on 4-(aminomethyl)benzamide, broader stereoselective synthetic methods are well-established and can be applied to these systems. For example, enzyme-catalyzed kinetic resolution is a powerful technique for obtaining enantiomerically pure building blocks. researchgate.net This approach has been used to synthesize enantiomers of cyclopentenol (B8032323) derivatives with high optical purity, which then serve as starting materials for chiral nucleoside analogues. researchgate.net Such methodologies could be adapted for the stereoselective synthesis of chiral side chains or other components to be incorporated into the 4-(aminomethyl)benzamide scaffold.

The synthesis of various 4-(aminomethyl)benzamide derivatives has been reported, leading to compounds with potent inhibitory activity against filoviruses. nih.gov The table below presents data for selected potent inhibitors from this class, including conformationally restrained examples.

| Compound | Description | Ebola Virus EC₅₀ (µM) | Marburg Virus EC₅₀ (µM) | Reference(s) |

| 20 | Phenyl-substituted derivative | 0.35 | 1.83 | nih.gov |

| 23 | Phenyl-substituted derivative | 0.89 | 3.30 | nih.gov |

| 32 | Phenyl-substituted derivative | 0.11 | 1.25 | nih.govnih.gov |

| 33 | Phenyl-substituted derivative | 0.28 | 1.74 | nih.gov |

| 35 | Phenyl-substituted derivative | 0.31 | 0.82 | nih.govnih.gov |

| 49 | Conformationally restrained indoline analog | 0.34 | 1.02 | nih.gov |

Computational Chemistry and Molecular Modeling of N Isopropyl 4 Aminomethyl Benzamide Interactions

In Silico Approaches for Target Identification and Binding Prediction

The journey of a drug candidate often begins with identifying a biological target. In silico methods provide a rapid and cost-effective means to screen vast libraries of compounds against potential protein targets. mdpi.com For the broader class of benzamides, computational approaches such as high-throughput virtual screening have been employed to identify potential inhibitors for various diseases. researchgate.net For instance, a ChemBridge small molecule library containing thousands of compounds was screened to identify 4-(aminomethyl)benzamide (B1271630) CBS1118 as a promising antifiloviral agent. researchgate.net

Beyond simple screening, more sophisticated models are used for binding prediction. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and pharmacophore modeling are utilized to understand the chemical features essential for biological activity. nih.gov These models can reliably predict the efficacy of new derivatives, providing a theoretical framework for their rational design. nih.gov The goal of these simulations is to estimate the complementarity between ligands like N-Isopropyl 4-(aminomethyl)benzamide and various protein receptors, optimizing their orientation to achieve a score that suggests a stable and specific complex. mdpi.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com It provides atomic-level insights into how a ligand, such as a 4-(aminomethyl)benzamide derivative, binds to the active site of a target protein. mdpi.com The process involves preparing the ligand by generating its 3D structure and optimizing its geometry, often using a force field like MMFF94. mdpi.com The ligand is then placed on the protein's surface within a predicted binding site, and its binding mode is explored to find the most favorable interaction, which is quantified by a docking score. mdpi.com

This technique has been applied to various benzamide (B126) derivatives to explore their potential as inhibitors for a range of targets, including bacterial enzymes like S. aureus DNA gyrase, protein kinases involved in cancer, and viral proteins. mdpi.comnih.gov

A critical output of molecular docking is the detailed analysis of interactions between the ligand and specific amino acid residues in the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are crucial for the stability of the ligand-protein complex. nih.gov

For example, docking studies on benzamide derivatives have identified key interactions with various targets. In one study, derivatives formed hydrogen bonds with SER 438 and ASP 437 of S. aureus DNA gyrase. mdpi.com In another, targeting the ROCK1 kinase, a key hydrogen bond was observed with the hinge loop residue M156, a π-π interaction with the gatekeeper residue F368, and another hydrogen bond with the catalytic lysine (B10760008) K105. nih.gov Docking studies of benzamide derivatives as topoisomerase inhibitors revealed interactions with amino acids such as LYS440 and ARG487, as well as with DNA base pairs like DT9 and DG13. researchgate.net The binding of a lead compound to the SARS-CoV-2 Mpro enzyme was found to involve hydrogen bonding with Q193. nih.gov

| Target Protein/Enzyme | Interacting Amino Acid/DNA Residues | Type of Interaction | Reference Compound Class |

| S. aureus DNA Gyrase B | SER 438, ASP 437 | Hydrogen Bond | Benzamide derivatives |

| ROCK1 Kinase | M156, K105 | Hydrogen Bond | N-ethyl-4-(pyridin-4-yl)benzamide |

| ROCK1 Kinase | F368 | π-π Stacking | N-ethyl-4-(pyridin-4-yl)benzamide |

| Topoisomerase IIα | LYS440, ARG487 | Not specified | Benzamide derivatives |

| Topoisomerase IIα | DT9, DA12, DG13 (DNA) | Hydrogen Bond | Benzamide derivatives |

| SARS-CoV-2 Mpro | Q193 | Hydrogen Bond | 4-acrylamido-N-(pyridazin-3-yl)benzamide |

Molecular docking elucidates the specific three-dimensional arrangement, or "pose," of the ligand within the binding site. This conformational analysis is vital for understanding how the molecule fits and interacts with the target. Studies on 4-(aminomethyl)benzamide derivatives have shown that this fragment can act as a flexible linker, allowing the molecule to adopt a favorable geometry that can bypass bulky residues and achieve necessary binding within an active site. nih.gov

Structure-Based Drug Design Principles Applied to 4-(Aminomethyl)benzamides

The insights gained from molecular docking and interaction analysis are central to structure-based drug design (SBDD). By understanding which chemical moieties of the 4-(aminomethyl)benzamide scaffold interact with specific residues of a target protein, medicinal chemists can rationally design new analogues with improved potency and selectivity. nih.govnih.gov

For example, if docking reveals a specific hydrogen bond is crucial for activity, new derivatives can be synthesized to strengthen this interaction. Similarly, if a part of the molecule is in a sterically crowded area, it can be modified to fit better. This iterative cycle of computational modeling, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. mdpi.com The development of 4-(aminomethyl)benzamide-based inhibitors of the Ebola virus involved synthetic routes that allowed for the preparation of a wide variety of structures, including conformationally restrained versions, to optimize activity based on structure-activity relationship (SAR) studies. nih.gov

Prediction of Pharmacokinetic Parameters (e.g., metabolic stability) using Computational Models

A compound's efficacy is determined not only by its interaction with its target but also by its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com Computational models are increasingly used to predict these properties early in the drug discovery process, saving time and resources. mdpi.comnih.gov

Web-based platforms and QSAR models can predict key parameters such as human intestinal absorption, blood-brain barrier permeability, and potential toxicity. mdpi.com For 4-(aminomethyl)benzamide derivatives, computational studies have been complemented by experimental assays. Representative compounds in a series of antifiloviral agents demonstrated good metabolic stability in both rat and human plasma and liver microsomes. researchgate.netnih.gov Specifically, one promising compound, 32 , was found not to inhibit major metabolic enzymes like CYP3A4 and CYP2C9, suggesting a lower risk of drug-drug interactions. nih.govcdc.gov Such predictions are crucial, as poor metabolic stability can prevent an otherwise potent compound from becoming a viable drug candidate. nih.gov

| Pharmacokinetic Parameter | Prediction/Finding | Compound Class/Example |

| Metabolic Stability | Good stability in rat and human plasma and liver microsomes | 4-(Aminomethyl)benzamide derivatives (Compounds 20, 32, 35) |

| CYP Inhibition | No significant inhibition of CYP3A4 and CYP2C9 | Compound 32 (a 4-(aminomethyl)benzamide derivative) |

| Intestinal Absorption | High permeability and absorption predicted for many compounds | General (based on in silico models for small molecules) |

| Bioavailability | Varies based on structure; can be predicted computationally | General (based on in silico models for small molecules) |

Structure Activity Relationship Sar Studies of N Isopropyl 4 Aminomethyl Benzamide and Its Analogues

Impact of Substitutions on Potency and Selectivity

The amide bond is a cornerstone of the benzamide (B126) structure, but it can also be a liability, being susceptible to enzymatic cleavage. researchgate.net Modifications to this group are often aimed at enhancing metabolic stability while maintaining or improving potency.

Replacing the metabolizable amide system with bioisosteres is a common strategy. Studies have shown that substituting the amide with groups like a two-atom spacer (e.g., COCH₂, CH=CH) or various five- and six-membered heterocycles (such as oxazole, thiazole, or pyridine) can yield metabolically stable compounds that retain in vitro potency. researchgate.net

Furthermore, N-alkylation of the amide can create steric hindrance that reduces conjugation between the benzene (B151609) ring and the amide group, which can influence the compound's conformational preferences and interactions with its target. researchgate.net In some series, the introduction of fluorine atoms to the benzamide structure has been shown to increase binding affinity. nih.govresearchgate.net For instance, the perfluorination of benzamides led to a higher binding affinity compared to the non-fluorinated analogues. nih.gov These modifications underscore the delicate balance between electronic properties, steric factors, and metabolic stability that dictates the pharmacological outcome.

| Modification | Pharmacological Consequence | Example Series / Finding |

|---|---|---|

| Replacement with bioisosteres (e.g., oxazole, thiazole) | Improved metabolic stability, maintained potency. researchgate.net | Bis-amide smoothened antagonists. researchgate.net |

| Fluorination of the benzamide | Increased target binding affinity. nih.gov | Cereblon (CRBN) binders. nih.gov |

| N-alkylation | Altered conformational equilibrium and target interaction. researchgate.net | Benzamido-acids. researchgate.net |

Modifications to the aromatic ring and the tertiary amine portion of benzamide analogues have profound effects on their binding affinity and selectivity. The position of substituents on the aromatic ring is critical. For example, in a series of acetylcholinesterase inhibitors, compounds with a para-substituted dimethylamine side chain showed more potent and selective inhibition compared to those with meta- or ortho-substitutions. nih.gov

The nature of the amine itself is also a key determinant of activity. A tertiary nitrogen is often required for optimal binding to the target receptor. nih.gov In studies on sigma (σ) receptor ligands, constraining the amine within a ring structure, such as a tetrahydroisoquinoline, was found to be crucial for high σ2 receptor affinity and selectivity. Opening this ring led to a significant loss of affinity, highlighting the importance of conformational rigidity in this region. nih.gov Similarly, replacing an anilide aromatic ring with a pyridine ring in a series of Ebola virus entry inhibitors resulted in a drastic decrease in potency, demonstrating the sensitivity of the SAR to changes in the aromatic system. nih.gov

| Region | Modification | Biological Effect | Example Series |

|---|---|---|---|

| Aromatic Ring | Para-substitution vs. Meta/Ortho. nih.gov | Para-substitution led to higher potency and selectivity. nih.gov | Benzamide AChE inhibitors. nih.gov |

| Aromatic Ring | Replacement of anilide with pyridine. nih.gov | Drastic decrease in potency. nih.gov | Antifiloviral 4-(aminomethyl)benzamides. nih.gov |

| Tertiary Amine | Constraining the amine in a rigid ring system. nih.gov | Crucial for high affinity and selectivity. nih.gov | Sigma-2 (σ2) receptor ligands. nih.gov |

| Tertiary Amine | Opening the amine-containing ring. nih.gov | Ablated σ2 affinity. nih.gov | Sigma-2 (σ2) receptor ligands. nih.gov |

The linker that connects the primary pharmacophoric elements plays a significant role in orienting these groups for optimal interaction with the target. The flexibility or rigidity of this linker can be a critical factor. In the context of STAT3 inhibitors, modifying an alanine (Ala) linker by joining the two methyl groups to form a more rigid proline (Pro) linker system led to an improvement in potency. nih.gov

Similarly, for a class of FtsZ inhibitors, a benzamide pharmacophore was connected to a naphthodioxane ring via an ethylenoxy linker, leading to very potent compounds. mdpi.com The need for rigidity in certain parts of the molecule is a recurring theme. For aminobutyl-benzamides targeting sigma receptors, conformational freedom introduced by opening a constrained ring system was detrimental to binding affinity, corroborating the need for rigidity in that portion of the ligand. nih.gov These findings illustrate that the linker is not merely a spacer but an active contributor to the compound's conformational integrity and binding efficacy.

Stereochemical Considerations in SAR

Stereochemistry is a critical aspect of SAR, as different enantiomers of a chiral drug can have vastly different pharmacological activities. For benzamide derivatives, the conformational equilibrium of the amide C-N bond can be influenced by N-alkylation, leading to different proportions of cis-trans rotamers. researchgate.net

In the development of STAT3 inhibitors, a clear stereochemical preference was observed. For both alanine- and proline-based linkers, the (R)-enantiomer consistently showed significantly higher potency compared to the (S)-enantiomer. nih.gov For example, the (R)-proline analogue showed a 3-fold improvement in potency in inhibiting STAT3 DNA-binding activity compared to a reference compound, whereas the (S)-enantiomer was less active. nih.gov This highlights that a specific three-dimensional arrangement of functional groups is often required for optimal interaction with the chiral environment of a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR studies have been employed to identify key physicochemical descriptors that govern their inhibitory potential.

In a study on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 (HDAC2) inhibitors, 2D and 3D-QSAR models were developed. sphinxsai.com The 2D-QSAR study identified several descriptors as being vital for biological activity, including the logarithm of the partition coefficient (LogP), molecular weight (MW), the number of hydrogen-bond acceptors, the sum of atomic polarizabilities, and the number of rotatable bonds. sphinxsai.com

The 3D-QSAR models, such as those from Molecular Field Analysis (MFA), provided further insights into the spatial requirements for activity. These models generated highly predictive and statistically significant results, indicating that the steric and electrostatic fields around the molecules are crucial for their interaction with the target. sphinxsai.com Such models are invaluable for predicting the activity of new, unsynthesized analogues and for guiding the rational design of more potent compounds within the benzamide series.

Preclinical Pharmacological Evaluation of N Isopropyl 4 Aminomethyl Benzamide Analogues

In Vitro Biological Assays for Efficacy

In vitro studies are fundamental to the preliminary assessment of the therapeutic potential of novel chemical entities. For the analogues of N-Isopropyl 4-(aminomethyl)benzamide (B1271630), these assays have been crucial in identifying their antiviral properties and characterizing their mechanism of action.

Cell-Based Assays (e.g., high-throughput screening for antiviral or antiproliferative activity)

A series of 4-(aminomethyl)benzamide analogues have been identified as potent inhibitors of filovirus entry through high-throughput screening (HTS) campaigns. nih.gov These cell-based assays are designed to rapidly screen large libraries of compounds for specific biological activity. In the context of antiviral research, a common approach involves the use of pseudotyped viruses, which are engineered to express the envelope glycoproteins of pathogenic viruses, such as Ebola virus (EBOV) and Marburg virus (MARV), but are incapable of full replication, thus allowing for safe handling in a BSL-2 laboratory setting. nih.gov

Initial HTS efforts using a pseudotyping system for EBOV and MARV identified the 4-(aminomethyl)benzamide scaffold as a promising starting point for the development of entry inhibitors. nih.gov Subsequent validation of initial hits was performed using wild-type EBOV and MARV in Vero cells to confirm their antifiloviral activity. nih.gov This cell-based approach allows for the quantification of viral inhibition by measuring a reporter gene's activity, such as luciferase, in the infected cells. nih.gov Compounds that demonstrate a significant reduction in reporter gene activity are then selected for further dose-response studies to determine their potency. nih.gov

While the primary focus of research on this class of compounds has been their antiviral effects, information regarding their antiproliferative activity is less prevalent in the public domain. The cytotoxicity of these compounds is, however, assessed as part of the antiviral screening process to determine their selectivity index. nih.gov

Enzyme Inhibition Assays and IC50 Determinations

While specific enzyme inhibition assays for non-viral targets are not extensively reported for this class of compounds, the antiviral cell-based assays provide a measure of the effective concentration required to inhibit viral entry by 50% (EC50). For several analogues of 4-(aminomethyl)benzamide, EC50 values have been determined against both EBOV and MARV. nih.gov

Dose-response studies are conducted on compounds that exhibit significant inhibition in the initial high-throughput screen. nih.gov These studies allow for the calculation of EC50 values, which are a critical measure of a compound's potency. The results are typically derived from three replicates, with the data being fitted to a four-parameter dose-response curve. nih.gov

The table below summarizes the in vitro antiviral activity of selected 4-(aminomethyl)benzamide analogues against wild-type Ebola virus (EBOV) and Marburg virus (MARV) in HeLa cells.

| Compound | EBOV EC50 (μM) | MARV EC50 (μM) |

| 5 | 2.83 | 35 |

| 20 | 1.12 ± 0.11 | 0.31 ± 0.02 |

| 23 | 1.05 ± 0.08 | 0.35 ± 0.02 |

| 32 | 0.11 ± 0.01 | 0.12 ± 0.01 |

| 33 | 0.43 ± 0.02 | 0.17 ± 0.01 |

| 35 | 0.31 ± 0.02 | 0.13 ± 0.01 |

Data presented as mean ± standard deviation (SD) where applicable.

Selectivity Profiling Against Related Biological Targets

Selectivity is a critical aspect of preclinical drug development, as it provides an early indication of a compound's potential for off-target effects. For the 4-(aminomethyl)benzamide analogues, selectivity is primarily assessed through the calculation of the selectivity index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). nih.gov A higher SI value is indicative of a more favorable therapeutic window. The CC50 is determined using cell proliferation assays, such as the CellTiter 96 aqueous nonradioactive cell proliferation assay. nih.gov

In addition to the SI, metabolic stability and potential for drug-drug interactions are also evaluated. Representative compounds from the 4-(aminomethyl)benzamide series have demonstrated good metabolic stability in both rat and human plasma and liver microsomes. nih.govnih.gov Furthermore, at least one of the potent analogues, compound 32, was found to not inhibit the major drug-metabolizing enzymes CYP3A4 and CYP2C9, suggesting a lower potential for clinically significant drug interactions. nih.govnih.gov

The table below presents the selectivity index for selected 4-(aminomethyl)benzamide analogues against EBOV and MARV.

| Compound | EBOV SI | MARV SI |

| 20 | >89 | >322 |

| 23 | >95 | >285 |

| 32 | >454 | >416 |

| 33 | >232 | >588 |

| 35 | >161 | >384 |

In Vivo Studies in Animal Models

Following promising in vitro results, the evaluation of drug candidates progresses to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties in a living organism.

Evaluation of Antiviral Efficacy in Animal Models (e.g., mouse models)

As of the current available literature, there is no publicly accessible data regarding the in vivo antiviral efficacy of N-Isopropyl 4-(aminomethyl)benzamide or its close analogues in animal models. Such studies would be a critical next step in the development of these compounds as potential antiviral therapeutics.

Assessment of Antitumor Activity in Xenograft Models

There is no publicly available information from preclinical studies assessing the antitumor activity of this compound or its direct analogues in xenograft models. The research focus for this chemical class has predominantly been on its antiviral properties.

Investigation of Antihyperglycemic Activity in Animal Models

While specific studies on this compound analogues are not available, broader research into benzamide (B126) derivatives has shown potential antihyperglycemic effects in various animal models of diabetes. These effects are often attributed to mechanisms such as the activation of glucokinase (GK), a key enzyme in glucose metabolism, or the inhibition of dipeptidyl peptidase-IV (DPP-IV), which is involved in incretin hormone regulation. nih.gov

For instance, a number of benzamide derivatives have been synthesized and evaluated as allosteric activators of glucokinase. nih.gov In studies involving diabetic animal models, these compounds have demonstrated the ability to lower blood glucose levels. nih.gov The general approach in these preclinical studies involves administering the compound to diabetic rats or mice and monitoring blood glucose levels over a specific period. The results are then compared to a control group and often a standard antidiabetic drug.

Another avenue of investigation for benzamide derivatives has been their potential as DPP-IV inhibitors. nih.gov By inhibiting this enzyme, these compounds can increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Preclinical studies with such benzamide analogues have shown promising reductions in blood glucose in animal models of type 2 diabetes. nih.gov

It is important to note that without specific studies on this compound analogues, any discussion on their antihyperglycemic activity remains speculative and based on the broader class of benzamide compounds.

Pharmacokinetic Profiles in Preclinical Species

Detailed pharmacokinetic data, including metabolic stability, plasma exposure, and tissue accumulation, for this compound analogues are not available in the public domain. However, general principles of pharmacokinetic evaluation for novel chemical entities, including other benzamide derivatives, can be described.

Metabolic Stability in Plasma and Liver Microsomes

Metabolic stability is a critical parameter in drug discovery, indicating the susceptibility of a compound to metabolism by enzymes primarily in the liver. researchgate.net In vitro assays using plasma and liver microsomes from preclinical species such as rats are commonly employed to assess this. researchgate.net These assays help in predicting the in vivo clearance of a compound. For other benzamide derivatives, studies have investigated their metabolic conversion, identifying metabolites and assessing the stability of the parent compound. nih.gov For example, N-substituted benzamides have been shown to undergo metabolism to form N-hydroxymethyl compounds. nih.gov The stability of these metabolites can vary depending on the specific substitutions on the benzamide scaffold. nih.gov

Plasma Exposure

Tissue Accumulation

Understanding how a drug distributes into various tissues is important for assessing its potential efficacy at the target site and for identifying any potential for off-target toxicity. Tissue distribution studies in preclinical models, often using radiolabeled compounds, can reveal the extent of accumulation in different organs and tissues. For the broader class of benzamides, no specific trends in tissue accumulation have been widely reported, as this is highly dependent on the physicochemical properties of the individual molecule.

Emerging Research and Future Directions

Development of N-Isopropyl 4-(aminomethyl)benzamide (B1271630) as a Chemical Probe

While specific research on N-Isopropyl 4-(aminomethyl)benzamide as a chemical probe is not extensively documented in publicly available literature, its structural class, 4-(aminomethyl)benzamides, has been identified as a source of potent biological modulators. For instance, this scaffold was the basis for the discovery of a series of remarkably potent small-molecule inhibitors of Ebola and Marburg virus entry. nih.gov The development of such a compound into a chemical probe would involve designing and synthesizing derivatives that can be used to study biological systems. This typically includes incorporating reporter tags (like fluorescent molecules) or reactive groups to identify and isolate its molecular targets within a cell or organism. The goal is to create a tool that helps researchers understand the specific mechanisms of action and biological pathways modulated by this class of compounds.

Exploration of Novel Therapeutic Applications for the Benzamide (B126) Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a recurring molecular framework in known drugs and biologically active compounds. Benzamide derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for new therapeutic agents.

Current research is actively exploring the potential of the benzamide scaffold in several therapeutic areas:

Antiviral Agents: A notable discovery is a series of 4-(aminomethyl)benzamide-based inhibitors that are effective against both the Ebola and Marburg viruses. nih.gov

Enzyme Inhibition: Benzamide derivatives have been designed as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for conditions such as glaucoma and Alzheimer's disease, respectively. nih.govtubitak.gov.tr

Anticancer Activity: Researchers have synthesized benzoxazole-benzamide conjugates that show significant anti-proliferative activity against cancer cell lines and function as inhibitors of VEGFR-2, a key target in cancer therapy. tandfonline.com

Anticonvulsant and Anti-inflammatory Effects: Studies have investigated benzamides for their potential in treating seizures and inflammation.

Metabolic Disorders: Benzamide derivatives have been the subject of computational and synthetic studies for their potential as glucokinase activators, which could be beneficial for treating type 2 diabetes. nih.gov

| Therapeutic Area | Biological Target/Mechanism | Example Application |

|---|---|---|

| Infectious Disease | Inhibition of viral entry (Ebola, Marburg) | Development of antifilovirus agents nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) inhibition | Potential treatment for Alzheimer's disease nih.gov |

| Oncology | VEGFR-2 inhibition, antiproliferative activity | Development of novel anticancer drugs tandfonline.com |

| Metabolic Disease | Glucokinase activation | Potential treatment for type 2 diabetes nih.gov |

| Inflammatory Conditions | General anti-inflammatory potency | Development of new anti-inflammatory drugs |

Advanced Drug Discovery Strategies for Benzamide-Based Agents, including Lead Optimization

The process of refining a promising compound (a "lead") into a viable drug candidate is known as lead optimization. This is a critical phase in drug discovery that focuses on improving a compound's properties, such as its potency, selectivity, and pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted, or ADME). danaher.comscribd.com For benzamide-based agents, several advanced strategies are employed.

Structure-Activity Relationship (SAR) Studies: A cornerstone of lead optimization is the systematic modification of the lead compound's chemical structure to understand how these changes affect its biological activity. patsnap.com By synthesizing and testing a series of related benzamide analogues, chemists can identify which parts of the molecule are essential for its therapeutic effect.

Computational and In Silico Methods: Modern drug discovery heavily relies on computational tools to accelerate the optimization process. patsnap.com

Molecular Docking and Virtual Screening: These techniques use computer models to predict how a compound will bind to its biological target, allowing researchers to screen large libraries of virtual compounds and prioritize which ones to synthesize. danaher.compatsnap.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to build mathematical models that correlate the chemical structure of compounds with their biological activity, guiding the design of more potent molecules. nih.gov

Pharmacokinetic (ADME) Optimization: A lead compound must not only be potent but also have good drug-like properties. Researchers modify benzamide structures to improve their solubility, metabolic stability, and cell permeability. danaher.compatsnap.com For example, representative compounds from the 4-(aminomethyl)benzamide series of antiviral agents showed good metabolic stability in human and rat plasma and liver microsomes. nih.gov This iterative cycle of design, synthesis, and testing is crucial for developing a successful drug. patsnap.com

| Strategy | Description | Objective |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of the chemical structure to observe effects on biological activity. patsnap.com | Identify key functional groups for potency and selectivity. |

| Computational Modeling | Use of molecular docking, virtual screening, and QSAR to predict compound behavior. nih.govpatsnap.com | Prioritize synthesis, reduce costs, and accelerate discovery. |

| ADME Profiling | Evaluating the Absorption, Distribution, Metabolism, and Excretion properties of a compound. danaher.com | Improve bioavailability, stability, and overall drug-likeness. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical or chemical properties. patsnap.com | Enhance activity, improve pharmacokinetics, or reduce toxicity. |

Integration of Omics Data in Understanding Biological Responses to 4-(Aminomethyl)benzamides

"Omics" refers to a range of high-throughput technologies that allow for the comprehensive analysis of biological molecules in a system, such as genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). rsc.org Integrating these large datasets provides a holistic view of how a biological system responds to a stimulus, such as treatment with a drug. rsc.orgnih.gov

For compounds like 4-(aminomethyl)benzamides, omics data can be transformative in several ways:

Mechanism of Action: By observing global changes in gene expression (transcriptomics) or protein levels (proteomics) after treating cells with a compound, researchers can gain deep insights into its mechanism of action and identify the specific cellular pathways it affects.

Biomarker Discovery: Omics data can help identify biomarkers—measurable indicators of a biological state—that can predict whether a patient will respond to a particular drug or monitor the drug's effectiveness.

Personalized Medicine: Understanding the genetic basis of drug response through omics can help tailor treatments to individual patients, a key goal of personalized medicine. nih.gov

Predictive Modeling: Deep learning and other computational methods can integrate multi-omics data to build models that predict a drug's response, helping to select the most effective compounds early in the discovery pipeline. nih.gov

The use of multi-omics approaches allows researchers to move beyond a single-target view and understand the complex network of interactions that occur when a compound like a 4-(aminomethyl)benzamide is introduced into a biological system. nih.gov

Q & A

Q. What are the typical synthetic routes for N-Isopropyl 4-(aminomethyl)benzamide?

The synthesis involves multi-step organic reactions:

- Amide bond formation : React 4-(aminomethyl)benzoic acid with isopropylamine using coupling agents like EDC/HOBt.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

- Key intermediates : Monitor via TLC and intermediate characterization (e.g., IR for amine confirmation).

Q. Which analytical techniques are used to confirm the structure of this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., δ 1.2 ppm for isopropyl CH3, δ 4.3 ppm for aminomethyl CH2) .

- HPLC-MS : Quantify purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 235.2).

Q. What biological targets are commonly associated with benzamide derivatives like this compound?

- Enzyme inhibition : Potential interaction with kinases, proteases, or receptors (e.g., tyrosine kinase or ATX in cancer pathways) .

- Dose-dependent effects : IC50 values in enzyme inhibition assays guide therapeutic potential .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Solvent selection : Use DMF or THF for improved solubility of intermediates .

- Catalyst optimization : Palladium catalysts enhance coupling efficiency (e.g., 10% Pd/C under H2 atmosphere).

- Reaction monitoring : In-situ FTIR tracks amide bond formation .

Q. What methodologies assess the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., Kd = 12 nM for kinase inhibition) .

- Molecular docking : Predict binding modes using AutoDock Vina (PDB ID: 3Q4L) .

Q. How can contradictions in biological activity data be resolved?

- Assay validation : Use orthogonal methods (e.g., SPR and ITC) to confirm binding .

- Purity verification : LC-MS detects impurities (>99% purity required for reliable IC50 data) .

Q. What stability studies are critical for long-term storage?

- Degradation profiling : Accelerated stability tests (40°C/75% RH) with HPLC monitoring .

- Storage recommendations : -20°C in amber vials to prevent photodegradation .

Q. How can isotopic labeling elucidate the mechanism of action?

- Deuterated analogs : Synthesize [D6]-isopropyl groups for metabolic tracking via LC-MS .

- Radiolabeling : Use 14C-tagged compounds for autoradiography in cellular uptake studies .

Q. What in vitro toxicity models are suitable for preclinical evaluation?

- MTT assay : Test cytotoxicity in HEK293 cells (e.g., CC50 = 50 μM) .

- Genotoxicity : Comet assay detects DNA damage at sub-cytotoxic concentrations .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- QSAR models : Train with datasets of IC50 values and descriptors (e.g., logP, polar surface area) .

- DFT calculations : Optimize substituent effects on electron density (e.g., aminomethyl group enhances H-bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.